
4-Bromo-2-(thian-4-yl)pyridine
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Overview
Description
4-Bromo-2-(thian-4-yl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom at the 4-position and a thian-4-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(thian-4-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with a thian-4-yl precursor under suitable conditions. For instance, the cross-coupling reaction of 4-bromopyridine with a thian-4-yl organometallic reagent, such as a Grignard reagent or an organolithium compound, can yield the desired product. The reaction typically requires a palladium catalyst and a suitable ligand to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography to ensure high purity for industrial applications .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 4-position enables palladium-catalyzed coupling with boronic acids. This reaction is critical for introducing aryl or heteroaryl groups:
Key observations:
-
Bromine substitution occurs regioselectively at the 4-position .
-
The thian group remains intact under these conditions, indicating compatibility with palladium catalysts .
Oxidative Cyclization Reactions
The compound participates in bromine-mediated cyclization to form fused heterocycles:
Reaction Scheme
text4-Bromo-2-(thian-4-yl)pyridine + Br₂ (EtOAc, 0°C) → Isothiazolo[4,5-b]pyridine derivatives
Parameter | Value |
---|---|
Temperature | 0°C |
Reaction Time | 2–4 hrs |
Yield | 75% |
Key Product | 3,6-Dibromo-isothiazolo[4,5-b]pyridine |
This reaction demonstrates the dual role of bromine as both a substituent and a participating agent in heterocycle formation .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates displacement of the bromine atom:
Example Reaction
textThis compound + KSCN → 4-Thiocyano-2-(thian-4-yl)pyridine
Condition | Outcome |
---|---|
DMF, 100°C, 12 hrs | Complete bromine displacement |
Selectivity | >95% at 4-position |
The thian group enhances electrophilicity at the 4-position through resonance effects .
Comparative Reactivity Analysis
A comparison with related bromopyridines reveals distinct behavior:
Compound | Suzuki Coupling Rate | Oxidation Stability |
---|---|---|
This compound | 1.0 (reference) | High |
4-Bromopyridine | 0.3–0.5 | Moderate |
2-Bromo-5-(thian-4-yl)pyridine | 0.8 | High |
Scientific Research Applications
4-Bromo-2-(thian-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for screening purposes.
Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(thian-4-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access. The thian-4-yl group may also play a role in enhancing the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a thian-4-yl group.
4-Bromopyridine: Lacks the thian-4-yl group, making it less versatile in certain synthetic applications.
Thiazole Derivatives: Compounds containing a thiazole ring, which may exhibit similar biological activities but differ in their chemical reactivity and properties.
Uniqueness
4-Bromo-2-(thian-4-yl)pyridine is unique due to the presence of both a bromine atom and a thian-4-yl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and the exploration of novel biological activities.
Biological Activity
4-Bromo-2-(thian-4-yl)pyridine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Chemical Formula : C₇H₆BrNS
- Molecular Weight : Approximately 258.2 g/mol
- Structural Features : The compound includes a bromine atom at the 4-position and a thian-4-yl group attached to the pyridine ring. The presence of sulfur in the thian group enhances its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thian-4-yl group enhances binding affinity through hydrogen bonding and van der Waals interactions, potentially modulating enzyme activity or receptor interactions.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It may influence receptor activity, leading to altered signaling pathways that can affect cellular responses.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, indicating potential applications in treating infections.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Neuroprotective Effects : Some studies highlight its potential in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
Case Study Example
In a study examining the structure-activity relationship (SAR) of pyridine derivatives, this compound was shown to significantly inhibit a key kinase involved in cancer progression. The compound's binding affinity was assessed using surface plasmon resonance (SPR), revealing a Kd value indicative of strong interaction with the target enzyme .
Applications
Due to its diverse biological activities, this compound has potential applications in:
- Drug Development : As a lead compound for synthesizing new therapeutic agents targeting specific diseases.
- Chemical Biology : As a probe for studying biochemical pathways involving pyridine derivatives.
Properties
Molecular Formula |
C10H12BrNS |
---|---|
Molecular Weight |
258.18 g/mol |
IUPAC Name |
4-bromo-2-(thian-4-yl)pyridine |
InChI |
InChI=1S/C10H12BrNS/c11-9-1-4-12-10(7-9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2 |
InChI Key |
ADAQIRDIPOMNAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C2=NC=CC(=C2)Br |
Origin of Product |
United States |
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